molecular formula C10H12N4O2 B076120 8-Ethyl-6,7-dimethylpteridine-2,4-dione CAS No. 13300-49-7

8-Ethyl-6,7-dimethylpteridine-2,4-dione

Cat. No. B076120
CAS RN: 13300-49-7
M. Wt: 220.23 g/mol
InChI Key: FNRPHKKIHSKBAA-UHFFFAOYSA-N
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Description

8-Ethyl-6,7-dimethylpteridine-2,4-dione, also known as lumazine, is a heterocyclic organic compound that plays a crucial role in the biosynthesis of riboflavin. It is a yellow crystalline solid that is soluble in water and has a melting point of 296-298°C. Lumazine has been widely studied for its potential applications in scientific research.

Mechanism of Action

Lumazine acts as a cofactor for various enzymes involved in the biosynthesis of riboflavin. It also plays a role in the regulation of gene expression and cellular metabolism. Lumazine has been shown to bind to DNA and modulate its structure, suggesting a potential role in DNA repair and replication.
Biochemical and Physiological Effects
Lumazine has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Lumazine has been implicated in the regulation of circadian rhythms, suggesting a potential role in sleep and wakefulness.

Advantages and Limitations for Lab Experiments

Lumazine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its synthesis can be challenging, and it may be difficult to obtain in large quantities. Lumazine can also be affected by pH and temperature, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 8-Ethyl-6,7-dimethylpteridine-2,4-dione. One potential area of research is the development of 8-Ethyl-6,7-dimethylpteridine-2,4-dione-based fluorescent probes for the detection of biomolecules in living cells. Another area of research is the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione as a photosensitizer for cancer therapy. Additionally, the role of 8-Ethyl-6,7-dimethylpteridine-2,4-dione in circadian rhythms and sleep regulation warrants further investigation. Overall, 8-Ethyl-6,7-dimethylpteridine-2,4-dione has the potential to be a valuable tool in scientific research and may have important applications in medicine and biotechnology.

Synthesis Methods

Lumazine can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4,6-dihydroxy-pyrimidine with ethyl acetoacetate, followed by cyclization with acetic anhydride. Microbial fermentation involves the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione synthase enzymes to catalyze the conversion of 6,7-dimethyl-8-ribityl8-Ethyl-6,7-dimethylpteridine-2,4-dione to 8-Ethyl-6,7-dimethylpteridine-2,4-dione.

Scientific Research Applications

Lumazine has been used in various scientific research applications, including fluorescence spectroscopy, protein folding studies, and enzyme kinetics. It has also been used as a fluorescent probe for the detection of oxygen and as a photosensitizer for photodynamic therapy.

properties

CAS RN

13300-49-7

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

8-ethyl-6,7-dimethylpteridine-2,4-dione

InChI

InChI=1S/C10H12N4O2/c1-4-14-6(3)5(2)11-7-8(14)12-10(16)13-9(7)15/h4H2,1-3H3,(H,13,15,16)

InChI Key

FNRPHKKIHSKBAA-UHFFFAOYSA-N

SMILES

CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C

Canonical SMILES

CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C

Origin of Product

United States

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